molecular formula C12H15FN2O2 B2433055 Tert-butyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate CAS No. 2375261-53-1

Tert-butyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate

Cat. No.: B2433055
CAS No.: 2375261-53-1
M. Wt: 238.262
InChI Key: LHMGSDWDZKZRJD-UHFFFAOYSA-N
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Description

Tert-butyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate is a chemical compound with the molecular formula C12H15FN2O2 It is a pyridazine derivative, characterized by the presence of a tert-butyl ester group, a cyclopropyl group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents such as diazomethane or cyclopropylcarbinyl halides.

    Fluorination: The fluorine atom is typically introduced through electrophilic fluorination reactions, using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Esterification: The tert-butyl ester group is introduced through esterification reactions, often using tert-butyl alcohol and appropriate acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

Tert-butyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and cyclopropyl group contribute to its binding affinity and specificity. The compound may inhibit or activate target proteins, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 6-cyclopropylpyridazine-3-carboxylate: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    6-Cyclopropyl-5-fluoropyridazine-3-carboxylic acid: Lacks the tert-butyl ester group, which may influence its solubility and stability.

    Tert-butyl 5-fluoropyridazine-3-carboxylate: Lacks the cyclopropyl group, which may alter its binding properties and chemical reactivity.

Uniqueness

Tert-butyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate is unique due to the combination of its structural features, including the tert-butyl ester group, cyclopropyl group, and fluorine atom. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c1-12(2,3)17-11(16)9-6-8(13)10(15-14-9)7-4-5-7/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMGSDWDZKZRJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NN=C(C(=C1)F)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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